N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a dual orexin receptor antagonist (DORA) that has been investigated for its sleep-promoting properties. While its full chemical name is provided throughout this analysis, it's important to note that the compound is also known by its developmental code name, MK-6096.
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide (MK-6096) exerts its sleep-promoting effects by acting as a dual orexin receptor antagonist (DORA). Orexins, neuropeptides that regulate wakefulness, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. MK-6096 binds to both of these receptors, effectively blocking the actions of orexins. This antagonism of orexin signaling promotes sleep by reducing neuronal activity in wake-promoting brain regions.
MK-6096 has been investigated in preclinical models for its potential as a treatment for insomnia. Studies have shown that MK-6096 demonstrates potent sleep-promoting properties in these models. Based on these promising preclinical findings, MK-6096 has been advanced into Phase II clinical trials for the treatment of insomnia.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: